Lipophilicity Advantage of o-Tolyl vs. Phenoxy Terminal Aryl Ether
The o-tolyl group on the terminal aryl ether of 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol confers a quantifiable lipophilicity increase relative to the des-methyl phenoxy analog. The target compound has a computed XLogP3-AA of 2.8, compared to 2.4 for 1-(benzimidazol-1-yl)-3-phenoxypropan-2-ol (CAS 69407-76-7), representing a +0.4 log unit gain [1][2]. This occurs without any change in TPSA (both 47.3 Ų) or hydrogen bond donor/acceptor counts, indicating that the methyl group enhances passive membrane permeability potential while preserving aqueous solubility determinants [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (PubChem computed) |
| Comparator Or Baseline | 1-(Benzimidazol-1-yl)-3-phenoxypropan-2-ol (CAS 69407-76-7): XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (16.7% increase in logP) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
A 0.4 log unit increase in XLogP, without TPSA penalty, predicts measurably higher passive membrane permeability and altered tissue distribution, which is critical when selecting a tool compound for cell-based phenotypic screening or in vivo probe studies where intracellular target access governs assay success.
- [1] PubChem. Compound Summary: 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol, CID 3133142. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3133142 View Source
- [2] PubChem. Compound Summary: 1-(Benzimidazol-1-yl)-3-phenoxypropan-2-ol, CID 3144354. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3144354 View Source
